3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN7O2/c21-14-5-1-12(2-6-14)9-29-19-17(25-27-29)20(30)28(11-23-19)10-16-24-18(26-31-16)13-3-7-15(22)8-4-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNHJJOMGHAJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a hybrid molecule that incorporates multiple pharmacophores known for their biological activities. This article reviews its biological activity based on recent studies and provides insights into its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H17ClFN5O
- Molecular Weight : 387.83 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole and triazole moieties. These compounds have been shown to inhibit key enzymes involved in cancer progression:
- Mechanism of Action :
-
Case Studies :
- A study demonstrated that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines. The hybridization of oxadiazoles with triazoles enhanced this effect .
- Another investigation found that the compound showed promising results in inhibiting the growth of breast cancer cells in vitro, suggesting its potential as a lead compound for further development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
-
Types of Activity :
- Effective against both Gram-positive and Gram-negative bacteria.
- Exhibited antifungal properties as well.
-
Research Findings :
- A series of studies reported that similar oxadiazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Molecular docking studies indicated strong binding affinities to bacterial target proteins, suggesting that these compounds could serve as templates for new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components:
| Component | Role in Activity |
|---|---|
| 1,2,4-Oxadiazole | Anticancer and antimicrobial properties |
| Triazole | Enhances interaction with biological targets |
| Chlorobenzyl Group | Improves lipophilicity and cellular uptake |
| Fluorophenyl Group | Modulates electronic properties for better binding |
Comparison with Similar Compounds
Core Modifications: Triazolopyrimidinone Derivatives
- 5-(4-Chloro-phen-oxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (): The triazolopyrimidinone core is retained, but substituents differ: a 4-chlorophenoxy group replaces the oxadiazole-methyl moiety, and an isopropyl group is present at position 6. Key Finding: The triazolopyrimidine ring system is nearly planar (max. deviation: 0.021 Å), a feature critical for π-π stacking interactions in biological targets. The dihedral angle between the core and the 4-chlorophenyl ring is 87.74°, indicating orthogonal orientation, which may reduce steric hindrance in binding .
Oxadiazole-Substituted Analogs
- 6-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one (): Structural differences: The 4-fluorophenyl group in the target compound is replaced with 4-chlorophenyl on the oxadiazole, and the benzyl group is 2-methyl-substituted instead of 4-chloro.
6-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one ():
Heterocyclic Systems with Similar Cores
Physicochemical and Pharmacological Implications
Table 1: Comparative Properties of Selected Analogs
Key Observations:
- Electron-Withdrawing Groups : Fluorine and chlorine in the target compound may enhance binding to electron-rich targets (e.g., kinases) compared to methoxy-substituted analogs .
- Steric Effects : The 4-chlorobenzyl group’s bulkiness compared to 3-fluorobenzyl () could influence target selectivity.
- Solubility : Methoxy groups () increase polarity but may reduce blood-brain barrier penetration compared to halogenated derivatives .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of triazolopyrimidine derivatives typically involves multi-step protocols, including cyclization, nucleophilic substitution, and coupling reactions. For example, analogous compounds are synthesized via:
Huisgen cycloaddition to form the triazole ring.
Oxadiazole ring formation using nitrile oxides or amidoximes under microwave-assisted conditions to improve yield .
Methylation or benzylation of the pyrimidine core using alkyl halides in the presence of a base (e.g., K₂CO₃) .
Optimization Tips:
- Screen solvents (DMF, DMSO, or THF) to enhance solubility of intermediates.
- Use computational reaction path search tools (e.g., quantum chemical calculations) to predict energy barriers and select optimal catalysts .
Basic: How can structural confirmation be rigorously validated for this compound?
Methodological Answer:
Combine multiple analytical techniques:
Advanced: What computational strategies can predict biological activity and guide SAR studies?
Methodological Answer:
Molecular Docking: Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize residues interacting with the 4-fluorophenyl and chlorobenzyl groups .
QSAR Modeling: Train models on datasets of triazolopyrimidines to correlate substituents (e.g., Cl, F) with logP, polar surface area, and IC₅₀ values .
ADMET Prediction: Use SwissADME or ADMETLab to assess drug-likeness, focusing on blood-brain barrier permeability and CYP450 inhibition risks .
Contradiction Alert: Discrepancies between in silico predictions and in vitro results may arise due to solvent effects or protein flexibility—reconcile with MD simulations .
Advanced: How should researchers address contradictions in solubility and stability data?
Methodological Answer:
Controlled Stability Studies:
- Perform accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products.
- Compare solubility in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .
Root-Cause Analysis:
- If solubility conflicts arise (e.g., DMSO vs. aqueous buffers), use dynamic light scattering (DLS) to detect aggregation.
- Cross-reference with crystallography data to check for polymorphic forms .
Basic: What safety protocols are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE): Flame-retardant lab coats, nitrile gloves, and chemical goggles .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine powders.
- Storage: Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxadiazole ring .
Advanced: How can AI-driven platforms optimize synthetic workflows?
Methodological Answer:
- Reaction Planning: Deploy tools like Chematica to design retrosynthetic pathways, prioritizing steps with >80% yield in literature analogs .
- Robotic Automation: Use closed-loop systems (e.g., Boston Dynamics) for high-throughput screening of catalysts or solvents .
- Data Integration: Feed experimental results into AI models (e.g., graph neural networks) to refine predictive accuracy for byproduct formation .
Basic: What in vitro assays are suitable for preliminary pharmacological profiling?
Methodological Answer:
Advanced: How to resolve spectral data conflicts in complex heterocyclic systems?
Methodological Answer:
Multi-Nuclear NMR: Acquire ¹⁵N or ¹⁹F NMR to resolve overlapping signals from oxadiazole and triazole rings .
Isotopic Labeling: Synthesize ¹³C-labeled intermediates to track regiochemistry during cyclization .
Synchrotron XRD: For ambiguous structures, use high-resolution synchrotron data (≤0.8 Å) to resolve electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
